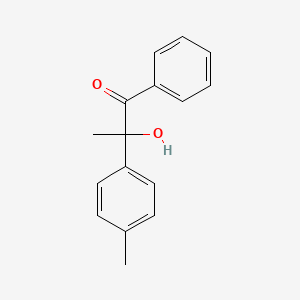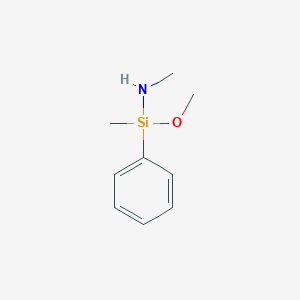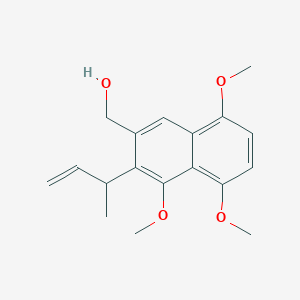![molecular formula C15H9N3O4 B14186824 4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile CAS No. 926015-84-1](/img/structure/B14186824.png)
4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile is an organic compound characterized by the presence of a dinitrophenyl group and a benzonitrile group connected through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile typically involves the reaction of 2,4-dinitrobenzaldehyde with 4-cyanobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups play a crucial role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-dimethylaniline
- 4-(2-(2,4-Dinitrophenyl)ethenyl)benzaldehyde
Uniqueness
4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile is unique due to its combination of a dinitrophenyl group and a benzonitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of enzyme inhibition and organic synthesis .
Properties
CAS No. |
926015-84-1 |
|---|---|
Molecular Formula |
C15H9N3O4 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
4-[2-(2,4-dinitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H9N3O4/c16-10-12-3-1-11(2-4-12)5-6-13-7-8-14(17(19)20)9-15(13)18(21)22/h1-9H |
InChI Key |
QNEOZMXNCHEBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)


![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)

![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)



![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)



